REACTION_CXSMILES
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CN.[ClH:3].[S:4]1(=[O:11])(=[O:10])[CH2:8][CH2:7][CH:6]([NH2:9])[CH2:5]1.S1(=O)(=O)CC=C[CH2:13]1>>[ClH:3].[CH3:13][NH:9][CH:6]1[CH2:7][CH2:8][S:4](=[O:11])(=[O:10])[CH2:5]1 |f:1.2,4.5|
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Name
|
|
Quantity
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174 mL
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Type
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reactant
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Smiles
|
CN
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.S1(CC(CC1)N)(=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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S1(CC=CC1)(=O)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Sixty-four and seven-tenths grams of a white crystalline solid was obtained for a yield of 82.2 percent of theory
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Type
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CUSTOM
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Details
|
over 180° C.
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Type
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CUSTOM
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Details
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melts between 205° and 210° C.
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Name
|
|
Type
|
|
Smiles
|
Cl.CNC1CS(CC1)(=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82.2% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |